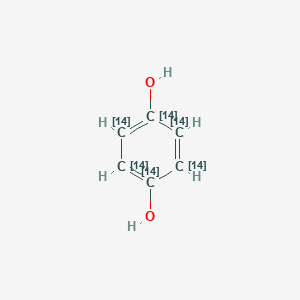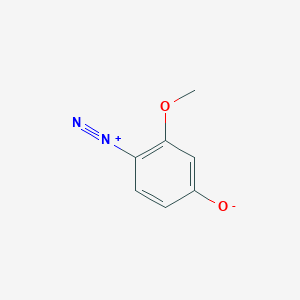
4-Diazo-3-methoxy-2,5-cyclohexadien-1-one
Vue d'ensemble
Description
4-Diazo-3-methoxy-2,5-cyclohexadien-1-one is a compound with significant antibacterial properties, particularly effective against anaerobic bacteria. It is produced by the strain of Penicillium funiculosum and has been studied for its potential use as an antibiotic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one can be synthesized chemically or produced through fermentation. The chemical synthesis involves the diazotization of 3-methoxy-2,5-cyclohexadien-1-one. The fermentation method involves culturing Penicillium funiculosum in a medium containing assimilable sources of carbohydrates and nitrogen .
Industrial Production Methods: Industrial production typically relies on the fermentation process due to its efficiency and cost-effectiveness. The microorganism Penicillium funiculosum is cultured aerobically, and the compound is isolated from the fermentation broth .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions include amines, substituted cyclohexadienones, and various oxidized derivatives .
Applications De Recherche Scientifique
4-Diazo-3-methoxy-2,5-cyclohexadien-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its antibacterial properties, particularly against anaerobic bacteria such as Clostridium and Bacteroides.
Medicine: Potential use as an antibiotic due to its effectiveness against a variety of gram-positive and gram-negative bacteria.
Industry: Utilized in the development of new antibacterial agents and other chemical products.
Mécanisme D'action
The mechanism of action of 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one involves the inhibition of bacterial growth by interfering with essential bacterial enzymes and metabolic pathways. The diazo group is believed to play a crucial role in its antibacterial activity, leading to the disruption of bacterial cell wall synthesis and function .
Comparaison Avec Des Composés Similaires
4-Diazo-3-methyl-2,5-cyclohexadien-1-one: Similar in structure but with a methyl group instead of a methoxy group.
2,5-Cyclohexadien-1-one, 4-diazo-: Lacks the methoxy group, making it less effective in certain reactions.
Uniqueness: 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one is unique due to its methoxy group, which enhances its reactivity and effectiveness in various chemical reactions and biological activities. Its production through fermentation also makes it a cost-effective and sustainable option for industrial applications .
Propriétés
IUPAC Name |
4-diazonio-3-methoxyphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-7-4-5(10)2-3-6(7)9-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGURBIRPPYXGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[O-])[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146956 | |
| Record name | 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105114-23-6 | |
| Record name | 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105114236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


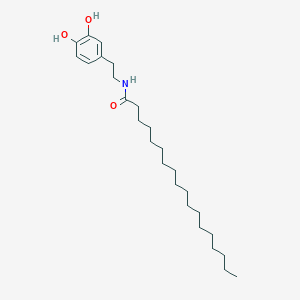
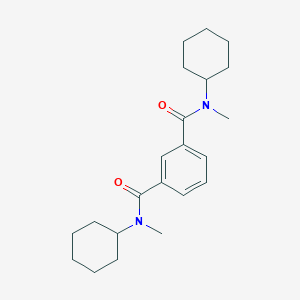

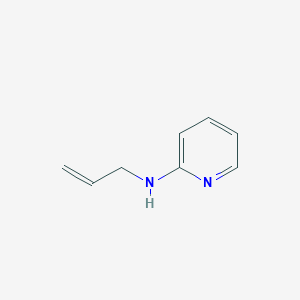
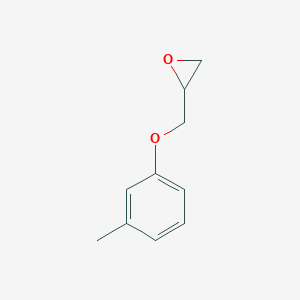
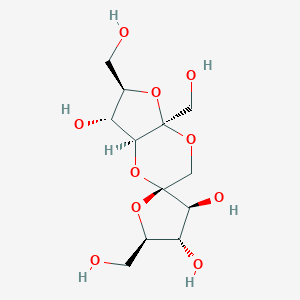
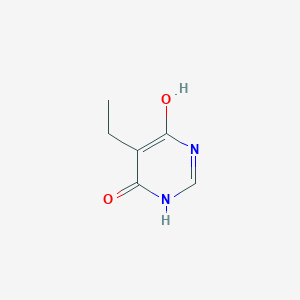
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)
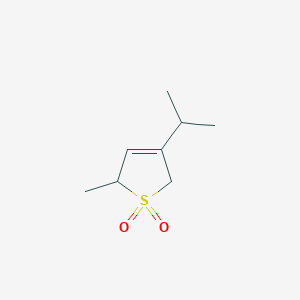
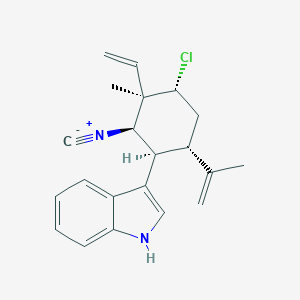

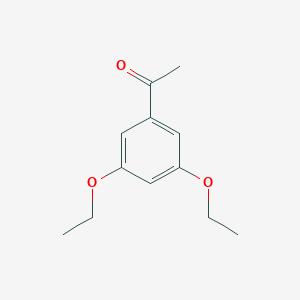
![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)
